Computed Lipophilicity Advantage of 2-Bromo-5-hexyl-DCNQI over Unsubstituted and Dimethyl DCNQI Cores
The target compound demonstrates a computed XLogP3 of 4.6, which is substantially higher than the unsubstituted DCNQI core (XLogP3 ~1.2 for C8H4N4) and the 2,5-dimethyl-DCNQI derivative (XLogP3 ~1.5 for C10H8N4) [1]. This difference arises from the hexyl chain, which increases lipophilicity, while the bromine atom maintains a halogen dipole. The higher logP predicts superior solubility in non-polar organic solvents commonly used for thin-film processing (e.g., acetonitrile, dichloromethane) and improved compatibility with polymer matrices in composite device fabrication.
| Evidence Dimension | Computed XLogP3 (lipophilicity index) |
|---|---|
| Target Compound Data | 4.6 (C14H15BrN4) |
| Comparator Or Baseline | Unsubstituted DCNQI (C8H4N4): ~1.2; 2,5-dimethyl-DCNQI (C10H8N4): ~1.5 (PubChem computed values) |
| Quantified Difference | ΔXLogP3 ≈ +3.4 vs. unsubstituted DCNQI; ≈ +3.1 vs. dimethyl-DCNQI |
| Conditions | Computed property; XLogP3 algorithm, PubChem 2024 release |
Why This Matters
Higher lipophilicity enables solvent-based processing and film formation, critical for procurement when device fabrication requires solution-deposition techniques rather than thermal evaporation.
- [1] PubChem. (2024). Compound Summary for CID 56845724 (Target), CID 136134 (DCNQI), CID 81739 (2,5-dimethyl-DCNQI). National Library of Medicine. Retrieved May 2026. View Source
